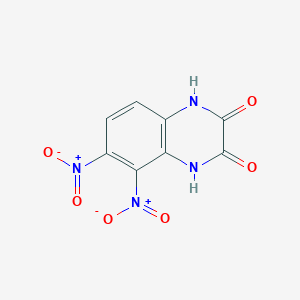![molecular formula C34H38O4 B12564529 6,6'-{[2,5-Bis(phenylethynyl)-1,4-phenylene]bis(oxy)}di(hexan-1-ol) CAS No. 189370-98-7](/img/structure/B12564529.png)
6,6'-{[2,5-Bis(phenylethynyl)-1,4-phenylene]bis(oxy)}di(hexan-1-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6’-{[2,5-Bis(phenylethynyl)-1,4-phenylene]bis(oxy)}di(hexan-1-ol) is a complex organic compound characterized by its unique structure, which includes phenylethynyl groups and a phenylene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-{[2,5-Bis(phenylethynyl)-1,4-phenylene]bis(oxy)}di(hexan-1-ol) typically involves multiple steps:
Formation of the Phenylethynyl Groups: This step involves the Sonogashira coupling reaction between a phenylene diiodide and phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst.
Introduction of the Hexanol Groups: The phenylethynyl-substituted phenylene is then reacted with hexanol in the presence of a base, such as potassium carbonate, to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
6,6’-{[2,5-Bis(phenylethynyl)-1,4-phenylene]bis(oxy)}di(hexan-1-ol) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The phenylethynyl groups can be reduced to phenyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for halogenation.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenyl-substituted derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
6,6’-{[2,5-Bis(phenylethynyl)-1,4-phenylene]bis(oxy)}di(hexan-1-ol) has several applications in scientific research:
Materials Science: Used in the development of luminescent materials and organic light-emitting diodes (OLEDs) due to its photophysical properties.
Organic Chemistry: Serves as a building block for more complex molecules and polymers.
Biology and Medicine:
Mechanism of Action
The mechanism by which 6,6’-{[2,5-Bis(phenylethynyl)-1,4-phenylene]bis(oxy)}di(hexan-1-ol) exerts its effects is largely dependent on its interaction with other molecules. The phenylethynyl groups can participate in π-π stacking interactions, while the hydroxyl groups can form hydrogen bonds. These interactions can influence the compound’s photophysical properties and its behavior in biological systems.
Comparison with Similar Compounds
Similar Compounds
1,6-Bis(phenylethynyl)pyrene: Similar in structure but with a pyrene core instead of a phenylene core.
9,10-Bis(phenylethynyl)anthracene: Another compound with phenylethynyl groups but with an anthracene core.
Properties
CAS No. |
189370-98-7 |
|---|---|
Molecular Formula |
C34H38O4 |
Molecular Weight |
510.7 g/mol |
IUPAC Name |
6-[4-(6-hydroxyhexoxy)-2,5-bis(2-phenylethynyl)phenoxy]hexan-1-ol |
InChI |
InChI=1S/C34H38O4/c35-23-11-1-3-13-25-37-33-27-32(22-20-30-17-9-6-10-18-30)34(38-26-14-4-2-12-24-36)28-31(33)21-19-29-15-7-5-8-16-29/h5-10,15-18,27-28,35-36H,1-4,11-14,23-26H2 |
InChI Key |
QJRPSQZPTNRKCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC(=C(C=C2OCCCCCCO)C#CC3=CC=CC=C3)OCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[7-Hydroxy-8-(prop-2-en-1-yl)naphthalen-1-yl]ethyl}acetamide](/img/structure/B12564446.png)

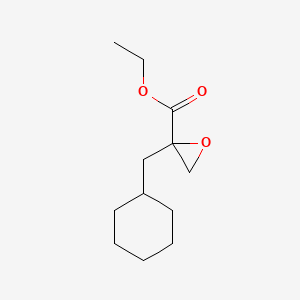

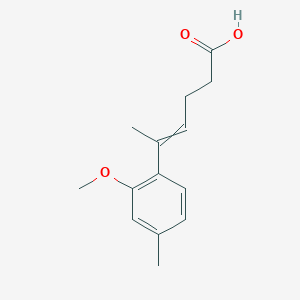
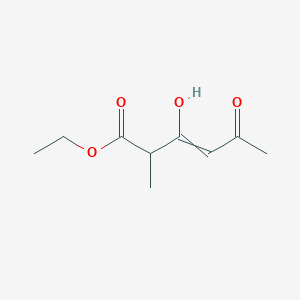
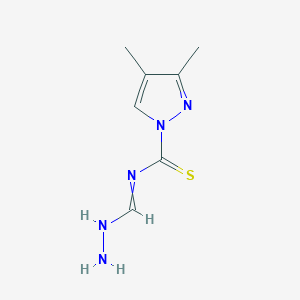
![1,4-Diazoniabicyclo[2.2.2]octane, 1,4-bis(phenylmethyl)-](/img/structure/B12564482.png)
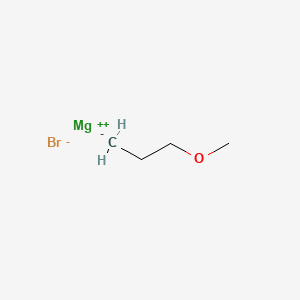
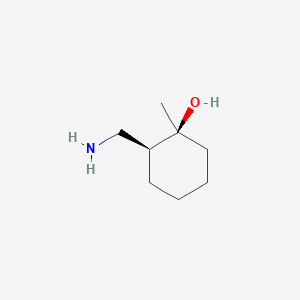
![1-[(4-Chlorophenyl)methyl]-4-[(pentylsulfanyl)acetyl]pyridin-1-ium chloride](/img/structure/B12564500.png)
![2,7-Methanofuro[3,4-b]pyridine](/img/structure/B12564502.png)

